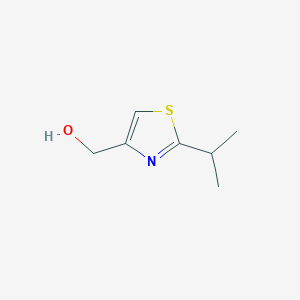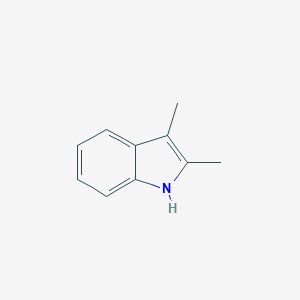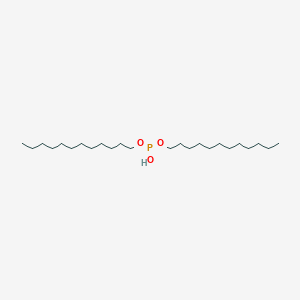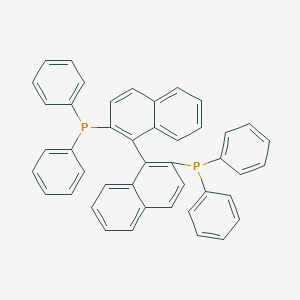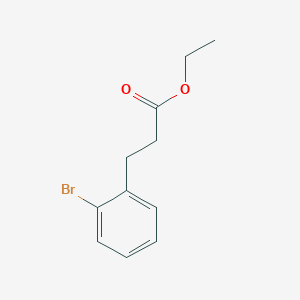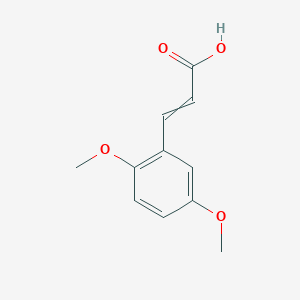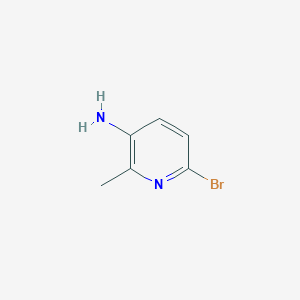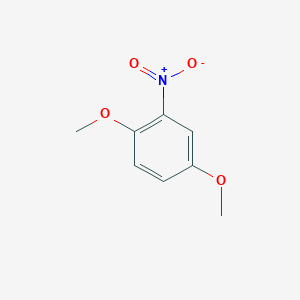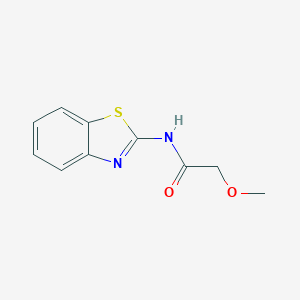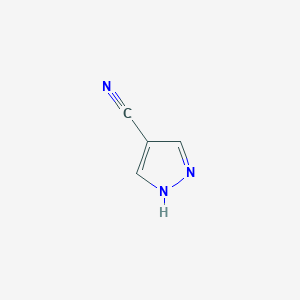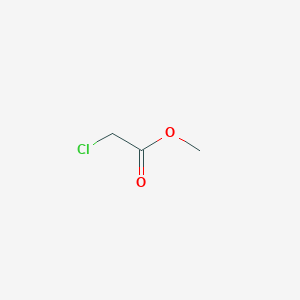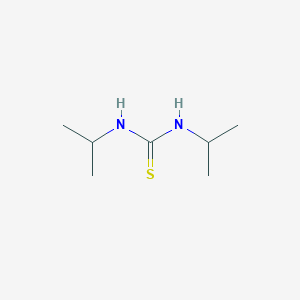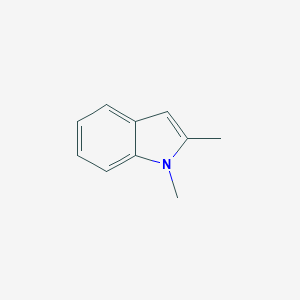
1,2-Dimethylindole
概述
描述
1,2-Dimethylindole is an organic compound with the molecular formula C10H11N. It is a derivative of indole, a heterocyclic aromatic organic compound. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 2 positions of the indole ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylindole can be synthesized through several methods, including the Fischer indole synthesis and the use of N-alkylation reactions. One common method involves the reaction of aryl hydrazines with ketones, followed by cyclization to form the indole ring. The reaction conditions typically involve acidic or basic catalysts and elevated temperatures.
For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, including this compound, involves the Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial methods often utilize readily available starting materials and optimized reaction conditions to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
1,2-Dimethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carbaldehydes or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxodisulphate and peroxomonosulphate anions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-2-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
1,2-Dimethylindole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-Dimethylindole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biochemical pathways and cellular processes, leading to therapeutic effects.
For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways involved vary depending on the specific indole derivative and its intended use.
相似化合物的比较
1,2-Dimethylindole can be compared with other similar compounds, such as:
1-Methylindole: Lacks the second methyl group at the 2-position, resulting in different chemical and biological properties.
2-Methylindole: Lacks the methyl group at the 1-position, affecting its reactivity and applications.
3-Methylindole: Has the methyl group at the 3-position, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity, stability, and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUOUXGBFNLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236367 | |
| Record name | 1,2-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [TCI America MSDS] | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
875-79-6 | |
| Record name | 1,2-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H373TS720O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dimethylindole?
A1: The molecular formula of this compound is C10H11N, and its molecular weight is 145.20 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: Yes, this compound exhibits characteristic absorption and fluorescence spectra. Research indicates that its fluorescence spectrum is sensitive to solvent polarity, exhibiting significant red shifts with increasing solvent polarity. [] This property makes it valuable for studying microenvironments, particularly in biological systems. [, ]
Q3: How does the N-methyl substitution in this compound influence its photophysical properties compared to other substituted indoles?
A3: Studies comparing this compound with 2,3-dimethylindole and 2,5-dimethylindole in photoinduced electron transfer reactions with 9-cyanoanthracene revealed intriguing differences. In nonpolar solvents, only this compound forms an emissive exciplex, likely due to the steric hindrance posed by the N-methyl group, preventing the formation of a contact neutral radical via H-atom transfer. [] This highlights the significant impact of N-methyl substitution on the excited-state reactivity of indoles. []
Q4: How does this compound react with selenium dioxide?
A4: The reaction of this compound with selenium dioxide in benzene produces 3,3′-di(1,2-dimethylindolyl) triselenide, although in low yield. [] This reaction pathway differs from that observed with indole and 2-methylindole, highlighting the influence of substituents on the reactivity of the indole ring. []
Q5: Can this compound participate in Michael addition reactions?
A5: Yes, research has demonstrated the successful KHSO4-assisted Michael addition of this compound to 3-dimethylamino-1-phenylprop-2-en-1-ones in water, yielding novel 3-(1,2-dimethyl-1H-indol-3-yl)-1-arylpropenones. [] This environmentally friendly method showcases the potential of this compound as a building block for synthesizing diverse indole derivatives with potential biological activities. []
Q6: How does this compound react with 5-azacinnoline?
A6: this compound reacts with 5-azacinnoline in an alkaline medium, specifically at the 3-position of the indole ring and the 4-position of the azacinnoline ring, to yield the corresponding indolylazacinnoline derivative. [] This reaction pathway aligns with predictions based on valence molecular orbital theory. []
Q7: Does this compound undergo photosensitized oxygenation?
A7: Yes, upon photosensitized oxygenation, this compound forms N,N′-dimethyl-2-methyl-2-[3-(2-methylindolyl)]indoxyl, likely through a hydroperoxide intermediate. [] This reaction contrasts with the oxidative 2,3-cleavage observed with 1,2,3-trimethylindole, underscoring the influence of substituents on the photochemical reactivity of indoles. []
Q8: Can this compound be used as a building block in organic synthesis?
A8: Absolutely, this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it has been employed in the synthesis of thiopyrylocyanine and merocyanine dyes. [] Additionally, its reaction with N-benzylidene-tert-butylamine under flash vacuum thermolysis (FVT) conditions leads to the formation of this compound and 3-methylisoquinoline. []
Q9: Does this compound find applications in material science?
A9: Research has explored the use of this compound in the synthesis of asymmetric dihetarylethenes, materials with potential applications in photochromic devices. [] This highlights the versatility of this compound in developing novel materials with tailored optoelectronic properties.
Q10: Has this compound been investigated for its potential as a liquid organic hydrogen carrier?
A10: Yes, recent research has focused on this compound as a promising candidate for a liquid organic hydrogen carrier due to its reversible hydrogen uptake and release capabilities. [] This area holds significant potential for developing sustainable energy storage solutions.
Q11: Are there any studies on the environmental impact of this compound?
A11: While specific studies on this compound's environmental impact are limited within the provided research, its presence in fossil fuels and potential release into the environment necessitates further investigation into its ecotoxicological effects and degradation pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

